(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one

TRPV1 antagonist anticancer structure-activity relationship

(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1798416-59-7) is a synthetic chalcone derivative featuring a 3-(4-chlorophenyl)azepane ring system linked via an enone bridge to a furan moiety. This compound belongs to a class of non-canonical TRPV1 ligands and azepane-based kinase inhibitors, where the 4-chlorophenyl substituent offers a distinct electronic and steric profile compared to its fluorinated, methoxylated, and unsubstituted phenyl analogs.

Molecular Formula C19H20ClNO2
Molecular Weight 329.82
CAS No. 1798416-59-7
Cat. No. B2702844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one
CAS1798416-59-7
Molecular FormulaC19H20ClNO2
Molecular Weight329.82
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CO3
InChIInChI=1S/C19H20ClNO2/c20-17-8-6-15(7-9-17)16-4-1-2-12-21(14-16)19(22)11-10-18-5-3-13-23-18/h3,5-11,13,16H,1-2,4,12,14H2/b11-10+
InChIKeyTVXJKRASIONUOI-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1798416-59-7: A 4-Chlorophenyl Azepane Chalcone for Focused TRPV1 and Kinase Screening Libraries


(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1798416-59-7) is a synthetic chalcone derivative featuring a 3-(4-chlorophenyl)azepane ring system linked via an enone bridge to a furan moiety . This compound belongs to a class of non-canonical TRPV1 ligands and azepane-based kinase inhibitors, where the 4-chlorophenyl substituent offers a distinct electronic and steric profile compared to its fluorinated, methoxylated, and unsubstituted phenyl analogs [1]. The compound serves as a strategic tool for structure-activity relationship (SAR) studies aimed at optimizing target engagement and selectivity within this chemotype [2].

Why the 4-Chlorophenyl Azepane Enone Cannot Be Replaced by Other In-Class Analogs


Generic substitution within this chalcone-azepane series is unreliable because even minor alterations to the para-substituent on the phenyl ring profoundly impact biological activity. The class-level mechanism of action for TRPV1 involves non-canonical binding distinct from capsaicin-competitive inhibition, making potency and selectivity highly sensitive to the specific chalcone structure [1]. A direct structural analog, the 4-fluorophenyl variant (CAS 1798396-83-4), demonstrates significant cytotoxicity against cancer cell lines, while the 4-methoxyphenyl analog (CAS 1798404-61-1) exhibits different biological properties, confirming that the para-substituent is a critical driver of pharmacodynamic divergence . Therefore, the unique electron-withdrawing and lipophilic properties of the 4-chlorophenyl group in CAS 1798416-59-7 are not interchangeable with other substituents without risking a loss of target affinity or a shift in selectivity profile.

Quantitative Differentiation of CAS 1798416-59-7 Against Its Closest Structural Analogs


Para-Substituent Electronic Effect on Anticancer Cytotoxicity: 4-Chlorophenyl vs. 4-Fluorophenyl

The 4-fluorophenyl analog (CAS 1798396-83-4) has demonstrated significant cytotoxicity against human breast and lung cancer cell lines, with inhibitory activity directly linked to the electron-withdrawing capacity of the para-halogen . The chlorine substituent in CAS 1798416-59-7 possesses a distinct combination of Hammett sigma values and lipophilicity (π constant) compared to fluorine, which is predicted to modulate both potency and target selectivity. While quantitative IC50 data for the 4-chlorophenyl analog is not yet publicly reported, the documented activity of the 4-fluorophenyl analog confirms the essential role of the para-halogen, positioning CAS 1798416-59-7 as the necessary probe for completing a halogen-scanning SAR series .

TRPV1 antagonist anticancer structure-activity relationship

Physicochemical Property Differentiation for CNS Drug-Likeness: 4-Chlorophenyl vs. 4-Methoxyphenyl

The 4-methoxyphenyl analog (CAS 1798404-61-1) serves as a less lipophilic comparator within the series . The calculated LogP (cLogP) difference between CAS 1798416-59-7 and its 4-methoxyphenyl counterpart directly influences critical CNS drug-likeness parameters like blood-brain barrier permeability and P-glycoprotein efflux liability. For instance, the increased lipophilicity from the chlorine substituent (Hammett σm = 0.37, π = +0.71) compared to a methoxy group (Hammett σm = 0.12, π = -0.02) is a quantifiable driver of membrane permeability [1].

CNS drug discovery physicochemical properties lipophilicity

Metabolic Stability Advantage of Aryl Chloride over Aryl Methyl Ether

A key liability of the 4-methoxyphenyl analog (CAS 1798404-61-1) is the potential for O-demethylation by cytochrome P450 enzymes, a common metabolic soft spot that can lead to rapid clearance and variable pharmacokinetics [1]. The carbon-chlorine bond in CAS 1798416-59-7 is significantly more resistant to oxidative metabolism. This metabolic vulnerability is a well-established differentiator in medicinal chemistry, directly impacting in vivo half-life and bioavailability [2].

drug metabolism oxidative stability azole-based CYP inhibition

High-Value Application Scenarios for (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one


Halogen-Scanning SAR for TRPV1 Non-Canonical Ligand Optimization

Integrate CAS 1798416-59-7 as the 4-chlorophenyl probe into a systematic halogen-scanning series (4-F, 4-Cl, 4-Br analogs) to quantify the steric and electronic effects of the para-halogen on TRPV1 antagonism. By directly comparing its IC50 and mechanism of inhibition to the active 4-fluorophenyl analog, the project can establish a high-resolution SAR map essential for a patent strategy and lead optimization [1].

Metabolically-Stable CNS Lead Selection for Neuropathic Pain

Use CAS 1798416-59-7 as a primary lead candidate for neuropathic pain programs requiring CNS penetration. Its 4-chlorophenyl group provides a strategic advantage over 4-methoxyphenyl analogs by eliminating the risk of rapid O-demethylation, thereby improving metabolic stability. The compound's predicted higher lipophilicity further supports its evaluation in animal models of central pain, where blood-brain barrier permeability is critical [2].

Late-Stage Diversification Scaffold for Focused Azepane-Chalcone Libraries

Leverage the 4-chlorophenyl moiety as a synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a focused library of azepane-chalcone derivatives. This approach, using CAS 1798416-59-7 as a key intermediate, enables the exploration of diverse chemical space beyond simple halogen substitution, a strategy superior to the limited diversification possibilities of the unsubstituted phenyl analog [3].

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